(2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine
CAS No.: 73473-30-0
Cat. No.: VC19361926
Molecular Formula: C9H19NO3
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73473-30-0 |
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Molecular Formula | C9H19NO3 |
Molecular Weight | 189.25 g/mol |
IUPAC Name | (2S)-1-(dimethoxymethyl)-2-(methoxymethyl)pyrrolidine |
Standard InChI | InChI=1S/C9H19NO3/c1-11-7-8-5-4-6-10(8)9(12-2)13-3/h8-9H,4-7H2,1-3H3/t8-/m0/s1 |
Standard InChI Key | VEDZMTXDFULRSM-QMMMGPOBSA-N |
Isomeric SMILES | COC[C@@H]1CCCN1C(OC)OC |
Canonical SMILES | COCC1CCCN1C(OC)OC |
Introduction
Synthesis and Manufacturing
Synthetic routes to (2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine are proprietary but inferred from analogous pyrrolidine derivatives. A plausible multi-step pathway involves:
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Ring Formation: Cyclization of 4-chloro-1-(methoxymethyl)butan-1-amine under basic conditions to yield 2-(methoxymethyl)pyrrolidine .
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N-Functionalization: Reaction with dimethoxymethyl chloride in the presence of a base like triethylamine to introduce the dimethoxymethyl group.
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Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the S-enantiomer, as racemic mixtures are common in such syntheses .
Industrial-scale production emphasizes green chemistry principles, with solvent recovery systems and catalytic methods reducing environmental impact. Yield optimization remains challenging due to steric hindrance during N-alkylation, typically ranging between 40–60% in laboratory settings.
Physicochemical Properties
Experimental and computational data reveal the following characteristics:
The compound’s low volatility and moderate polarity make it suitable for reactions requiring aprotic solvents. Its stability under acidic conditions (pH > 3) and susceptibility to hydrolysis at elevated temperatures (>80°C) necessitate careful storage in inert atmospheres.
Applications in Pharmaceutical and Catalytic Chemistry
Organocatalysis
(2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine demonstrates efficacy as an asymmetric organocatalyst. In aldol reactions, it facilitates enantioselective C–C bond formation, achieving >90% enantiomeric excess (ee) in cross-aldol condensations between dihydroxyacetone and p-nitrobenzaldehyde . The dimethoxymethyl group enhances catalyst stability by reducing amine oxidation, a common degradation pathway in proline-derived catalysts .
Drug Intermediate Synthesis
This compound serves as a precursor for chiral auxiliaries in β-lactam and protease inhibitor syntheses. For example:
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Coupling with benzoylformic acid yields N-benzoylformyl derivatives, intermediates in anticoagulant development .
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Functionalization at the nitrogen atom produces tert-butyl carbamates, pivotal in peptide mimetics.
Comparative Analysis with Related Pyrrolidine Derivatives
The table below contrasts key features of structurally similar compounds:
The dual methoxy groups in (2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine confer superior solubility in polar solvents compared to non-oxygenated analogs, while maintaining stereochemical rigidity critical for enantioselective processes .
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 400 MHz): δ 3.65 (s, 6H, OCH₃), 3.45–3.30 (m, 2H, CH₂O), 2.90–2.70 (m, 1H, NCH), 2.20–1.80 (m, 4H, ring CH₂) .
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¹³C NMR: δ 103.5 (OCH₃), 72.8 (CH₂O), 55.1 (NCH), 46.2–22.4 (ring carbons) .
Computational Modeling
Density Functional Theory (DFT) calculations predict a twist-boat conformation for the pyrrolidine ring, minimizing steric clash between substituents. The HOMO (-6.2 eV) localizes on the nitrogen lone pair, suggesting nucleophilic reactivity at this site.
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